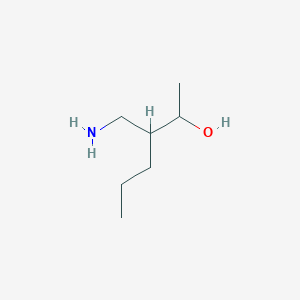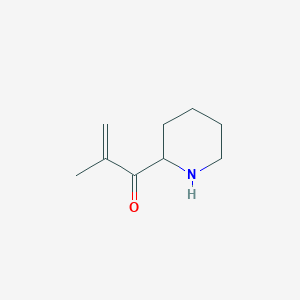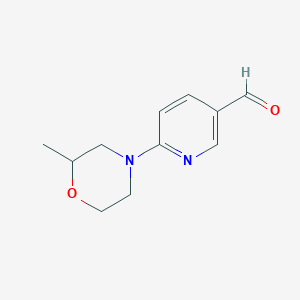
4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is a heterocyclic compound containing a thiophene ring substituted with a hydroxypiperidinyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of a thiophene derivative with a piperidine derivative under specific reaction conditions. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group on the piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carboxylic acid
Reduction: 4-(4-Hydroxypiperidin-1-YL)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypiperidinyl group and the thiophene ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
4-(4-Hydroxypiperidin-1-YL)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
4-(4-Hydroxypiperidin-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
4-(4-Hydroxypiperidin-1-YL)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
4-(4-Hydroxypiperidin-1-YL)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-6-10-5-8(7-14-10)11-3-1-9(13)2-4-11/h5-7,9,13H,1-4H2 |
Clave InChI |
KCRNKUORNWOXSA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)




![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)
![3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13161266.png)


